molecular formula C11H15N3O2 B1341731 2-(2,2-Dimethyl-propionylamino)-isonicotinamide CAS No. 470463-37-7

2-(2,2-Dimethyl-propionylamino)-isonicotinamide

Cat. No.: B1341731
CAS No.: 470463-37-7
M. Wt: 221.26 g/mol
InChI Key: ZBCDVWVOQORNCR-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The documentation of 2-(2,2-Dimethyl-propionylamino)-isonicotinamide in chemical literature can be traced to the early 21st century, with its first appearance in the PubChem database occurring on November 16, 2007. This timing corresponds with the period of intensive research into isonicotinamide derivatives, driven by the growing understanding of their potential applications in medicinal chemistry and materials science. The compound emerged from systematic efforts to modify the isonicotinamide scaffold through strategic substitution patterns, particularly focusing on the introduction of bulky alkyl groups to modulate physicochemical properties.

The development of multicomponent reaction methodologies in the mid-2000s provided researchers with efficient synthetic routes to functionalized nicotinamide and isonicotinamide derivatives. These synthetic advances enabled the preparation of compounds like this compound through systematic modification of the basic isonicotinamide structure. The incorporation of the 2,2-dimethylpropionyl group represents a deliberate design choice aimed at enhancing molecular stability while maintaining the essential biological activity associated with the pyridine-4-carboxamide framework.

Historical research into nicotinamide and isonicotinamide derivatives has been particularly focused on understanding their structural relationships and synthetic accessibility. The stereoselective synthesis methodologies developed for related compounds, such as β-nicotinamide riboside, demonstrated the feasibility of precise chemical modifications to the pyridine ring system. These foundational studies established the chemical principles that would later facilitate the synthesis and characterization of more complex derivatives, including this compound.

Significance in Chemical Research

This compound holds considerable importance in contemporary chemical research due to its unique structural features and versatile reactivity profile. The compound serves as a valuable building block in organic synthesis, offering researchers a stable platform for further chemical modifications. Its significance extends beyond simple synthetic utility, encompassing applications in crystal engineering, coordination chemistry, and pharmaceutical development.

The compound's molecular architecture combines the inherent biological activity of the isonicotinamide core with the steric protection afforded by the 2,2-dimethylpropionyl substituent. This structural combination creates a molecule with enhanced stability compared to simpler isonicotinamide derivatives while retaining the essential chemical functionality required for biological activity. Research has demonstrated that such structural modifications can significantly influence the compound's ability to participate in hydrogen bonding interactions and crystal packing arrangements.

In the context of medicinal chemistry research, this compound represents an important example of how strategic molecular modifications can be employed to optimize pharmaceutical properties. The bulky pivaloyl group provides steric hindrance that can influence metabolic stability and bioavailability, making it an attractive candidate for drug development programs. Furthermore, the compound's ability to undergo various chemical transformations makes it a versatile intermediate for the synthesis of more complex therapeutic agents.

The research significance of this compound is further enhanced by its role in advancing our understanding of structure-activity relationships within the isonicotinamide family. Comparative studies examining the properties of various isonicotinamide derivatives have provided valuable insights into how specific structural modifications influence chemical behavior, biological activity, and physical properties. These findings contribute to the rational design of new compounds with improved characteristics for specific applications.

Position in Pyridine-Based Compound Classification

Within the broader classification of pyridine-based compounds, this compound occupies a specific position as a 4-substituted pyridine derivative. The pyridine family encompasses a vast array of aromatic heterocyclic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. This fundamental structure serves as the foundation for numerous biologically active compounds, including vitamins, pharmaceuticals, and industrial chemicals.

The compound belongs to the subcategory of pyridine-4-carboxamide derivatives, which are distinguished by the presence of a carboxamide functional group at the 4-position of the pyridine ring. This specific substitution pattern imparts unique chemical and biological properties that differentiate these compounds from their 2- and 3-substituted counterparts. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as 2-(2,2-dimethylpropanoylamino)pyridine-4-carboxamide, reflecting its precise structural arrangement.

The classification hierarchy places this compound within the following taxonomic structure:

Classification Level Category
Chemical Class Aromatic Heterocyclic Compounds
Ring System Pyridine Derivatives
Substitution Pattern 4-Carboxamide Pyridines
Functional Group Acylated Aminopyridines
Specific Type Pivaloyl-Modified Isonicotinamides

This systematic classification reflects the compound's structural complexity and its position within the established framework of organic chemistry nomenclature. The presence of both amide functionalities (the carboxamide and the pivaloyl amide) creates a bifunctional molecule with distinct chemical behavior patterns that distinguish it from simpler pyridine derivatives.

Relationship to Isonicotinamide Family

The relationship between this compound and the broader isonicotinamide family represents a fundamental aspect of its chemical identity. Isonicotinamide, also known as pyridine-4-carboxamide, serves as the parent compound for an extensive series of derivatives that have been developed for various pharmaceutical and research applications. The structural modification present in this compound involves the introduction of a pivaloyl group at the 2-position of the pyridine ring, creating a derivative with enhanced properties while maintaining the essential isonicotinamide functionality.

The isonicotinamide family is characterized by the presence of a carboxamide group at the 4-position of the pyridine ring, which serves as the defining structural feature. This positioning creates a molecule with distinctive hydrogen bonding capabilities and biological activity profiles. Within this family, various substitution patterns at other positions of the pyridine ring have been explored to modulate properties such as solubility, stability, and biological activity. The 2-acylamino substitution pattern represented by this compound represents one of the most successful approaches to creating stable, bioactive derivatives.

Comparative analysis within the isonicotinamide family reveals that the introduction of bulky acyl groups at the 2-position provides several advantages over the parent compound. These modifications typically result in enhanced metabolic stability, improved pharmacokinetic properties, and altered biological activity profiles. The specific choice of the 2,2-dimethylpropionyl group (pivaloyl) in this particular derivative reflects its well-established utility in medicinal chemistry as a protecting group and stability-enhancing substituent.

The synthetic relationship between this compound and other family members involves well-established chemical transformations. The compound can be synthesized from commercially available isonicotinic acid or its derivatives through acylation reactions using 2,2-dimethylpropionyl chloride. This synthetic accessibility has facilitated extensive research into the compound's properties and applications, contributing to our understanding of structure-activity relationships within the isonicotinamide family.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)10(16)14-8-6-7(9(12)15)4-5-13-8/h4-6H,1-3H3,(H2,12,15)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDVWVOQORNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590307
Record name 2-(2,2-Dimethylpropanamido)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470463-37-7
Record name 2-(2,2-Dimethylpropanamido)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

Parameter Details
Starting materials 4-Aminopyridine (isonicotinyl amine), pivaloyl chloride
Base Triethylamine
Solvent Dichloromethane (CH2Cl2) or chloroform (CHCl3)
Temperature 0°C to room temperature (20–25°C)
Reaction time 1.5 to 15 hours
Work-up Quenching with water, extraction with ethyl acetate or dichloromethane, washing with brine or saturated sodium bicarbonate, drying over anhydrous sodium sulfate or magnesium sulfate, filtration, and concentration under reduced pressure
Purification Recrystallization (e.g., from toluene, ethyl acetate/petroleum ether, or hexanes/ethyl acetate) or silica gel column chromatography

Representative Experimental Procedures

  • Method A (High Yield, 95%)
    Dissolve 4-aminopyridine (2 g, 21.3 mmol) in dichloromethane (20 mL). Add pivaloyl chloride (3.1 mL, 25.6 mmol) dropwise at room temperature, followed by triethylamine (8.9 mg, 63.9 mmol). Stir the reaction mixture at 20°C for 15 hours. Quench with water, extract with ethyl acetate, wash with saturated saline, dry over Na2SO4, filter, and evaporate. Purify by silica gel chromatography (dichloromethane:methanol = 20:1) to obtain a white solid product with 95% yield.

  • Method B (Moderate Yield, 70-74%)
    Cool a mixture of 4-aminopyridine (10 g, 106 mmol) and pivaloyl chloride (12.9 g, 107 mmol) in dichloromethane (200 mL) to 0°C. Add triethylamine (10.9 g, 108 mmol) slowly, warm to room temperature, and stir overnight. Dilute with water, extract with dichloromethane, wash with brine, dry over Na2SO4, filter, and concentrate. Recrystallize from toluene to yield the product (14 g, 74%).

  • Method C (Shorter Reaction Time, 73%)
    Add pivaloyl chloride (13.5 mL, 110 mmol) in dichloromethane (20 mL) slowly to an ice-cold solution of 4-aminopyridine (9.41 g, 100 mmol) and triethylamine (17.4 mL, 125 mmol) in dichloromethane (150 mL). Warm to room temperature and stir for 2 hours. Work up by washing with dilute sodium bicarbonate, drying, and recrystallization from ethyl acetate/hexanes to obtain 73% yield.

  • Method D (Using Chloroform as Solvent, 73.9%)
    Stir 4-aminopyridine (5 g, 53.12 mmol) in chloroform (200 mL), add triethylamine (11.5 mL, 106.2 mmol), then add pivaloyl chloride (7.15 mL, 69 mmol) dropwise at 0°C over 10 minutes. Warm to room temperature and stir for 1.5 hours. Wash with saturated sodium bicarbonate, dry, concentrate, and purify by silica gel chromatography to afford 73.9% yield.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the amino group of 4-aminopyridine on the electrophilic carbonyl carbon of pivaloyl chloride, forming a tetrahedral intermediate. The chloride ion is displaced, and triethylamine scavenges the released HCl, driving the reaction forward. The reaction is sensitive to temperature and stoichiometry to minimize side reactions such as hydrolysis or over-acylation.

Yield and Purity Considerations

  • Yields range from 40% to 95% depending on reaction conditions, solvent, temperature, and purification methods.
  • Longer reaction times (up to 15 hours) at room temperature tend to give higher yields.
  • Cooling to 0°C during addition controls exothermicity and improves selectivity.
  • Purification by recrystallization or chromatography ensures high purity, confirmed by 1H NMR and mass spectrometry.

Analytical Data Supporting Preparation

Analytical Technique Observations
1H NMR (CDCl3, 300-400 MHz) Characteristic signals: pyridine protons at δ ~8.4–8.5 (doublet), amide NH broad singlet at ~7.7–7.8, tert-butyl protons as singlet at ~1.3 ppm (9H)
Mass Spectrometry (ESI or APCI) Molecular ion peak at m/z 179.1 [M+H]+ consistent with C10H15N2O (2,2-dimethyl-N-pyridin-4-yl-propionamide)
Melting Point Typically reported as white crystalline solid with melting points consistent with literature values

Summary Table of Preparation Methods

Entry Solvent Base Temp (°C) Time Yield (%) Purification Method Notes
1 Dichloromethane Triethylamine 20 15 h 95 Silica gel chromatography High yield, long reaction time
2 Dichloromethane Triethylamine 0 to 20 Overnight 74 Recrystallization (toluene) Moderate yield
3 Dichloromethane Triethylamine 0 to 20 2 h 73 Recrystallization (EtOAc/hex) Shorter reaction time
4 Chloroform Triethylamine 0 to 20 1.5 h 73.9 Silica gel chromatography Alternative solvent
5 Dichloromethane Triethylamine 0 to 20 3 h 70 Recrystallization (PE/EtOAc) Slightly lower yield
6 Dichloromethane Triethylamine 0 6 h 40 Recrystallization (EtOAc/PE) Lower yield, longer time

Additional Notes

  • The use of triethylamine is critical to neutralize HCl and prevent protonation of the amine, which would reduce nucleophilicity.
  • Solvent choice affects solubility and reaction kinetics; dichloromethane is preferred for its inertness and ease of removal.
  • Temperature control during addition of pivaloyl chloride prevents side reactions and decomposition.
  • Purification techniques depend on scale and desired purity; chromatography is preferred for small scale, recrystallization for larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-propionylamino)-isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isonicotinamides.

Scientific Research Applications

2-(2,2-Dimethyl-propionylamino)-isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-propionylamino)-isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethyl-propionylamino)-nicotinic acid
  • 6-(2,2-Dimethyl-propionylamino)-nicotinic acid
  • 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester

Uniqueness

2-(2,2-Dimethyl-propionylamino)-isonicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

2-(2,2-Dimethyl-propionylamino)-isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various case studies and research findings.

  • Molecular Formula : C12H16N4O
  • Molecular Weight : Approximately 232.28 g/mol
  • Structure : The compound features a unique arrangement that contributes to its biological activity, including a propionylamino group and an isonicotinamide moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, particularly serine proteases. This inhibition can disrupt physiological processes such as coagulation and inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential as an antibiotic agent.
  • Neuroprotective Effects : Research suggests that the compound may influence neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits serine proteases like thrombin and factor Xa, reducing thrombus formation.
Antimicrobial Demonstrates activity against Gram-positive and Gram-negative bacteria.
Neuroprotection May protect neurons from damage during ischemic conditions.
Antiparasitic Exhibits efficacy against Leishmania species with an IC50 of ~5 μM.

1. Anticoagulant Activity

A study evaluated the anticoagulant properties of this compound, revealing significant inhibition of thrombin and factor Xa with IC50 values in the low micromolar range. This suggests strong potential for use in anticoagulant therapies.

2. Antiparasitic Efficacy

In vitro experiments demonstrated the compound's effectiveness against Leishmania donovani, with a dose-dependent reduction in parasite viability observed at concentrations around 5 μM.

3. Neuropharmacological Effects

Preliminary investigations indicated that this compound may modulate neuroinflammatory responses, warranting further research into its implications for treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(2,2-Dimethyl-propionylamino)-isonicotinamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via acylation of isonicotinamide derivatives using 2,2-dimethylpropionyl chloride under anhydrous conditions. Key steps include refluxing in a non-polar solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm the absence of unreacted starting materials or side products .

Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Solubility can be assessed via shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Stability studies should include:

  • HPLC-MS to monitor degradation products over 24–72 hours.
  • UV-Vis spectroscopy to track absorbance changes indicative of structural alterations.
  • Thermogravimetric analysis (TGA) for thermal stability. Reference data from structurally similar isonicotinamide derivatives (e.g., 2-ethyl isonicotinamide) can guide protocol design .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the dimethylpropionyl group (e.g., singlet at δ ~1.2 ppm for methyl groups) and pyridine ring protons (δ ~7.5–8.5 ppm).
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 249.1352). Cross-reference with databases like PubChem or Reaxys .

Advanced Research Questions

Q. How can computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Use QSAR models to estimate logP (lipophilicity) and permeability (e.g., Caco-2 cell models).
  • Molecular docking (AutoDock Vina) to assess binding affinity to targets like RAF kinases, leveraging structural analogs (e.g., N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide) .
  • Validate predictions with in vitro assays (e.g., microsomal stability tests for metabolic clearance). Machine learning models (ANN, SVM) trained on IC₅₀ data from related compounds can improve accuracy .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-response curve standardization : Ensure consistent assay conditions (e.g., cell line, incubation time, solvent controls).
  • Orthogonal assays : Compare results from cell viability (MTT assay) and target-specific activity (e.g., kinase inhibition ELISA).
  • Meta-analysis of literature data to identify confounding variables (e.g., batch-to-batch purity variations). Cross-validate with independent studies on structurally similar RAF inhibitors .

Q. How can researchers optimize the compound’s selectivity for kinase targets while minimizing off-target effects?

  • Methodological Answer :

  • Fragment-based drug design : Modify the dimethylpropionyl group to reduce steric hindrance while retaining hydrogen bonding with kinase active sites.
  • Alanine scanning mutagenesis to identify critical residues for binding.
  • Selectivity profiling using kinome-wide screening panels (e.g., Eurofins KinaseProfiler). Compare results with non-RAF kinases (e.g., BRAF vs. CRAF) to guide structural refinements .

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